Tert-butyl N-(3-chlorocyclobutyl)carbamate

Description

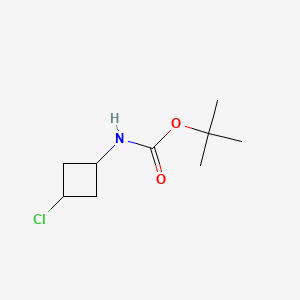

Tert-butyl N-(3-chlorocyclobutyl)carbamate is a carbamate-protected amine featuring a cyclobutane ring substituted with a chlorine atom at the 3-position. This compound is structurally characterized by the tert-butoxycarbonyl (Boc) group, a common protecting group for amines in organic synthesis, and a chlorinated cyclobutane moiety. The chlorine atom introduces electronic and steric effects that influence reactivity, making it valuable in medicinal chemistry and as a building block for complex molecules. Its synthesis typically involves coupling a 3-chlorocyclobutylamine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Properties

IUPAC Name |

tert-butyl N-(3-chlorocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWBCAPMZWECQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chlorocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorocyclobutylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3-chlorocyclobutyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chlorocyclobutyl moiety can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Tert-butyl N-(3-chlorocyclobutyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients. It is also used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chlorocyclobutyl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under specific conditions, releasing the protected amine. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Example :

- tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: Not provided) Structure: Bicyclo[2.2.2]octane core with a formyl group at the 4-position. Key Differences: The bicyclic framework increases rigidity compared to the monocyclic cyclobutane in the target compound. The formyl group enhances electrophilicity, enabling nucleophilic additions, whereas the chlorine in the target compound may act as a leaving group in substitution reactions .

Hydroxy-Substituted Cycloalkyl Derivatives

Examples :

- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)

- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) Structure: Cyclopentane rings with hydroxyl substituents. Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

Piperidine-Based Carbamates

Examples :

- tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

- tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)

- Structure : Piperidine rings with methyl or fluorine substituents.

- Key Differences : The piperidine ring (six-membered) offers greater conformational flexibility than the strained cyclobutane. Fluorine substituents enhance metabolic stability in pharmaceuticals, while chlorine in the target compound may facilitate cross-coupling reactions .

Cyclohexyl Derivatives with Heterocyclic Moieties

Example :

- tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate Structure: Cyclohexane linked to a chlorinated benzimidazolone group. The chlorine here is part of a heterocycle, unlike the aliphatic chlorine in the target compound, which may alter electronic effects and reactivity .

Biological Activity

Tert-butyl N-(3-chlorocyclobutyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-chlorocyclobutyl group. This unique configuration may contribute to its biological activity.

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbamates have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell death .

2. Anti-inflammatory Effects

Research has demonstrated that certain carbamate derivatives possess anti-inflammatory properties. In a study involving various substituted carbamates, compounds showed inhibition of inflammation in rat models. The percentage of inhibition ranged from 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound could similarly exhibit anti-inflammatory effects.

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized several carbamate derivatives and evaluated their biological activities. Among these, compounds with structural similarities to this compound displayed promising anti-inflammatory activity in vivo. The study employed the carrageenan-induced rat paw edema model for assessment, confirming the efficacy of these compounds in reducing edema .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related carbamates against multidrug-resistant bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also showed selective toxicity towards bacterial cells compared to mammalian cells, highlighting their potential as new antimicrobial agents .

Research Findings Summary

| Property | Finding |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Activity | Inhibition rates between 39% and 54% compared to indomethacin |

| Mechanism of Action | Disruption of bacterial cell membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.